N-(2-oxothiolan-3-yl)-3-phenylbutanamide
Description
N-(2-oxothiolan-3-yl)-3-phenylbutanamide is a sulfur-containing organic compound characterized by a thiolactone (2-oxothiolane) ring substituted at the 3-position with an amide-linked 3-phenylbutanoyl group. This structure combines a cyclic sulfone moiety with a hydrophobic aromatic acyl chain, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-10(11-5-3-2-4-6-11)9-13(16)15-12-7-8-18-14(12)17/h2-6,10,12H,7-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKYKHCYEMWAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1CCSC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)-3-phenylbutanamide typically involves the reaction of 3-phenylbutanoic acid with a thiolactone derivative. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxothiolan-3-yl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolactone ring to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolactone ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-oxothiolan-3-yl)-3-phenylbutanamide exerts its effects involves interactions with specific molecular targets. The thiolactone ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenylbutanamide moiety may also contribute to the compound’s biological activity by interacting with cellular pathways and signaling molecules.
Comparison with Similar Compounds
Table 1: Comparison of N-(2-oxothiolan-3-yl) Derivatives
*Estimated using computational tools (e.g., ChemAxon). †Inferred from analogous syntheses .
Physicochemical Properties
Lipophilicity (logP):
- The 3-phenylbutanamide derivative is predicted to have higher logP (~2.8) compared to shorter-chain analogs like butyramide (5a, logP ~1.2) due to the aromatic phenyl group and longer aliphatic chain .
- Chlorinated derivatives (e.g., 2,6-dichloro-benzamide ) exhibit moderate logP values (~2.0), balancing hydrophobicity and hydrogen-bonding capacity.
Solubility (logSw):
Thermal Stability:
- Melting points correlate with molecular symmetry and intermolecular forces. Butyramide (5a) has a high melting point (180–182°C) due to hydrogen bonding from the sulfamoyl group , whereas the hypothetical 3-phenylbutanamide may have a lower melting point (~150–160°C) due to reduced polarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
